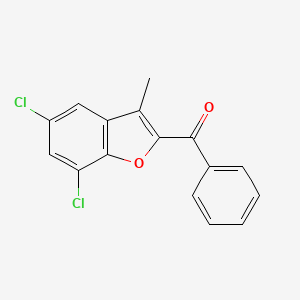

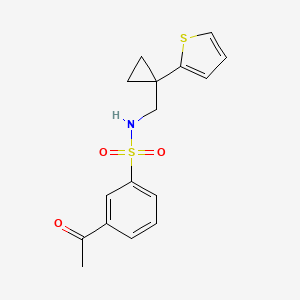

![molecular formula C13H11N3O4 B2940601 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 320422-95-5](/img/structure/B2940601.png)

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorimetric Method for Cu2+ Determination

A study by Ocak (2020) developed a fluorimetric method based on an imidazole compound for the determination of Cu2+ in tap water. The method utilizes the ion sensor properties of a related imidazole compound, showing pronounced quenching in fluorescence spectra for Cu2+ among various metal ions, enabling its determination in spiked tap water samples with satisfactory recovery values and a relative standard deviation below 5.00% (Ocak, 2020).

Selective Cleavage of p-Methoxybenzyl Ethers

Sharma, Reddy, and Krishna (2003) reported a highly selective and efficient method for the unmasking of p-methoxybenzyl (PMB) ethers and esters, using zirconium(IV) chloride as a Lewis acid in acetonitrile. This method is fast and tolerates a variety of acid/base-sensitive protecting groups, offering good to high yields of products (Sharma, Reddy, & Krishna, 2003).

Kinetic Stability of Substituted 4-Methoxybenzylcations

Research by McClelland et al. (1998) on the kinetic stability of α-thiocarbamoyl substituted 4-methoxybenzylcations provided insights into the behavior of these cations under various conditions. The study highlights the remarkable stability of these cations, contributing to the understanding of their reactions and potential applications in organic synthesis (McClelland et al., 1998).

Reductive Ring-Opening and Novel Protecting-Group Strategy

Johansson and Samuelsson (1984) explored the reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides, presenting a novel protecting-group strategy. Their work demonstrates the selective cleavage of 4-methoxybenzyl ether linkage, offering a unique approach to the synthesis and protection of complex molecules (Johansson & Samuelsson, 1984).

Electrosynthesis of Pyridine Derivatives

Batanero, Barba, and Martín (2002) conducted a study on the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrosynthesis, utilizing benzylthiocyanate and benzyl chloride among other substrates in acetonitrile. This work contributes to the field of electrosynthesis by showcasing an efficient route to synthesize pyridine derivatives (Batanero, Barba, & Martín, 2002).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-10-4-2-9(3-5-10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEMIVPZWXOWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)

![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)

![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)

![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)